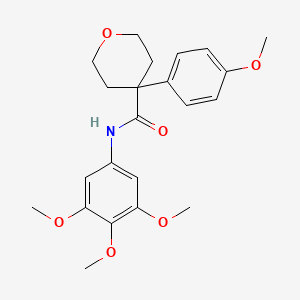

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a tetrahydro-2H-pyran (oxane) core substituted with a 4-methoxyphenyl group and an N-linked 3,4,5-trimethoxyphenyl carboxamide moiety. This compound is structurally analogous to microtubule-targeting agents like combretastatin derivatives, where methoxy-rich aryl groups are critical for binding tubulin .

Properties

Molecular Formula |

C22H27NO6 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C22H27NO6/c1-25-17-7-5-15(6-8-17)22(9-11-29-12-10-22)21(24)23-16-13-18(26-2)20(28-4)19(14-16)27-3/h5-8,13-14H,9-12H2,1-4H3,(H,23,24) |

InChI Key |

PYVGTRHVTSCRDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H25N3O6

- Molecular Weight : 427.45 g/mol

- CAS Number : Not explicitly provided in the search results.

Structural Characteristics

The compound features a tetrahydropyran core with methoxy and phenyl substituents, which are known to influence its biological properties. The presence of multiple methoxy groups is particularly significant, as these can enhance lipophilicity and modulate interactions with biological targets.

Pharmacological Effects

Research has indicated that compounds with similar structures often exhibit various pharmacological activities, including:

- Antioxidant Activity : Compounds with methoxy groups can scavenge free radicals, potentially reducing oxidative stress.

- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting inflammatory pathways.

- Antitumor Activity : Certain related compounds have demonstrated cytotoxic effects against cancer cell lines.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation.

- Modulation of Cell Signaling Pathways : Interference with pathways such as NF-kB and MAPK can lead to reduced inflammation and cell proliferation.

- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

- Antioxidant Activity Study : A study conducted on methoxyphenyl derivatives demonstrated significant free radical scavenging activity, suggesting that the presence of methoxy groups enhances antioxidant potential .

- Anti-inflammatory Assessment : In vitro assays showed that similar compounds effectively inhibited the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .

- Antitumor Efficacy : Research on related tetrahydropyran derivatives revealed that they exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Data Table

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. The ability of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide to interact with biological targets such as enzymes and receptors makes it a candidate for anticancer drug development. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting potential therapeutic benefits against various cancer types.

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor, particularly against enzymes involved in cancer progression and other diseases. The mechanism of action could involve binding to active sites on target enzymes, thereby inhibiting their function. For example, compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

The antimicrobial activity of compounds structurally related to This compound has been documented. These compounds may exhibit activity against a range of pathogens, making them potential candidates for the development of new antimicrobial agents.

Case Study 1: Anticancer Mechanism

In a study examining the effects of related compounds on human cancer cell lines, it was found that certain derivatives induced significant apoptosis through increased caspase activity. This suggests that the structural features of This compound may enhance its efficacy as an anticancer agent.

Case Study 2: Enzyme Inhibition

A series of experiments focused on the enzyme inhibition properties of similar tetrahydropyran derivatives revealed that these compounds could effectively inhibit urease activity. This inhibition could be beneficial in treating conditions such as urinary tract infections and other related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Core Modifications

The compound’s structural uniqueness lies in its combination of a tetrahydro-2H-pyran core with dual methoxy-substituted aryl groups. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Analogs

Role of Methoxy Substituents

The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive compounds like combretastatin A-4, where methoxy groups enhance tubulin binding via hydrophobic interactions and π-stacking . In the target compound, the 3,4,5-trimethoxyphenyl moiety may confer similar bioactivity, while the 4-methoxyphenyl group could modulate solubility or secondary interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.